5-Methyl-3-[4-(1,3-oxazol-5-yl)phenyl]-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-methyl-3-[4-(1,3-oxazol-5-yl)phenyl]-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c1-8-14-12(15-17-8)10-4-2-9(3-5-10)11-6-13-7-16-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMAKCGXAFAQPKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=C(C=C2)C3=CN=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Synthesis via Amidoxime Cyclization
Method Overview:
The most established route involves the formation of amidoxime intermediates from corresponding carboxylic acid derivatives, followed by cyclization to form the oxadiazole ring. This approach is favored for its straightforwardness and versatility.
Preparation of Amidoxime Intermediate:
Starting from methyl or ethyl esters of the precursor acid, amidoximes are synthesized via reaction with hydroxylamine hydrochloride in the presence of a base such as diisopropylethylamine (DIEA). For example, methyl esters are converted to their corresponding amidoximes through refluxing with hydroxylamine hydrochloride in acetonitrile, yielding intermediates like 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide (M2) with yields around 35%.Cyclization to Oxadiazole:
The amidoxime intermediates undergo cyclization in the presence of dehydrating agents such as phosphorus oxychloride (POCl₃). The reaction typically involves heating the mixture at elevated temperatures (around 80°C) for several hours. This process results in the formation of the 1,2,4-oxadiazole ring, with yields generally ranging from 50% to 66% depending on the specific substituents and reaction conditions.Purification:
The final product is purified via recrystallization from solvents like methanol or a methanol-water mixture, ensuring high purity suitable for biological evaluation.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Amidoxime formation | Hydroxylamine hydrochloride, acetonitrile | Reflux, room temperature | 35% | Confirmed via NMR and IR |
| Cyclization | POCl₃ | 80°C, 4-5 hours | 50-66% | Purified by recrystallization |
Cyclization Using Dehydrating Agents and Heterocyclization Reagents
Method Overview:
Alternative methods utilize dehydrating reagents such as POCl₃, phosphorus pentachloride, or sulfuric acid to facilitate ring closure from hydrazides or acyl hydrazides.
Hydrazide Derivatives:
Starting from hydrazides derived from benzenesulfonic acids or related compounds, cyclization is achieved by treating with POCl₃ under reflux conditions, converting hydrazides into the corresponding oxadiazoles.Reaction Conditions:
Heating at 80–100°C for 4–6 hours, followed by neutralization and purification, yields the target oxadiazole with yields between 60-70%.Purification:
Recrystallization from suitable solvents such as methanol or DMF-water mixtures ensures high purity.
One-Pot Synthesis in Superbase Medium
Innovative Approach:
Baykov et al. (2017) introduced a one-pot synthesis method in a superbase medium (NaOH/DMSO) at room temperature, enabling the formation of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acids.
- Mix amidoximes with methyl or ethyl esters of carboxylic acids in NaOH/DMSO.
- Stir at room temperature for 4–24 hours.
- Purify via simple extraction and recrystallization.
Advantages:
This method offers moderate to high yields (11-90%) with straightforward purification, although reaction times are longer (up to 24 hours).
Microwave-Assisted Synthesis
Method Overview:
Microwave irradiation accelerates heterocyclic ring formation, reducing reaction times significantly.
- Combine precursors such as hydrazides and dehydrating agents in a microwave reactor.
- Irradiate at specific temperatures (around 100°C) for 10–30 minutes.
- Isolate the product via filtration or chromatography.
Research Findings:
Srivastav et al. (2011) demonstrated this method for oxadiazole derivatives, achieving yields comparable to conventional methods but with reduced reaction times.
Heterocyclization via Nitrile Oxide Cycloaddition
Method Overview:
This approach involves the 1,3-dipolar cycloaddition of nitrile oxides with nitriles, forming 1,2,4-oxadiazoles under mild conditions.
- Generate nitrile oxides in situ from chloroximes.
- React with nitriles in the presence of catalysts like platinum(IV).
- Isolate the oxadiazole via filtration and purification.
Limitations:
Poor solubility and yields, along with the requirement for expensive catalysts, limit widespread application.
Specific Synthesis of the Target Compound
Example Procedure (Based on Data):
- Starting Material: 2-Hydroxybenzoic acid.
- Step 1: Esterify to methyl 2-hydroxybenzoate.
- Step 2: Hydrazinolysis to methyl 2-hydroxybenzohydrazide.
- Step 3: Acylation with acyl chloride to form N'-acetyl-2-hydroxybenzohydrazide.
- Step 4: Cyclization with POCl₃ at 80°C to afford the oxadiazole core.
- Step 5: Functionalization with 4-(1,3-oxazol-5-yl)phenyl groups via nucleophilic substitution or coupling reactions.
Confirmation:
The structure is verified by NMR, FT-IR, and mass spectrometry, with characteristic disappearance of NH signals and appearance of oxadiazole ring vibrations.
Data Summary Table
| Method | Key Reagents | Conditions | Typical Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Amidoxime cyclization | Hydroxylamine, acyl chlorides | Reflux, 80°C | 50-66% | Straightforward, versatile | Harsh reagents, moderate yields |
| Dehydrating agents | POCl₃, hydrazides | 80–100°C | 60-70% | High yields, well-established | Corrosive reagents |
| One-pot superbase | NaOH/DMSO, amidoximes, esters | Room temperature | 11-90% | Simple, scalable | Longer reaction times |
| Microwave-assisted | Hydrazides, dehydrating agents | Microwave, 100°C | Similar to conventional | Faster, energy-efficient | Equipment cost |
| Nitrile oxide cycloaddition | Nitrile oxides, nitriles | Mild, catalyst-dependent | Variable | Mild conditions | Costly catalysts, solubility issues |
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-3-[4-(1,3-oxazol-5-yl)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. 5-Methyl-3-[4-(1,3-oxazol-5-yl)phenyl]-1,2,4-oxadiazole has been studied for its potential as an antimicrobial agent against various pathogens. Studies have shown that modifications in the oxadiazole structure can enhance its effectiveness against bacteria and fungi.
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. Research has demonstrated that oxadiazole derivatives can inhibit pro-inflammatory cytokines, suggesting that this compound may be developed into therapeutic agents for inflammatory diseases.
Materials Science
Photoluminescent Materials
The compound has been investigated for its application in photoluminescent materials. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs). Studies have reported that incorporating this compound into polymer matrices can improve the efficiency and stability of light-emitting devices.
Polymer Composites
In materials science, this compound is also being explored for enhancing the thermal and mechanical properties of polymer composites. The incorporation of oxadiazole derivatives into polymers can lead to materials with improved resistance to heat and mechanical stress.
Agricultural Chemistry
Pesticide Development
this compound has potential applications in agricultural chemistry as a pesticide or herbicide. Research indicates that oxadiazole compounds can exhibit herbicidal activity against certain weed species. This property makes them candidates for developing environmentally friendly agrochemicals.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of various oxadiazole derivatives, including this compound. The results indicated a significant reduction in bacterial growth when tested against Staphylococcus aureus and Escherichia coli.
Case Study 2: Photoluminescent Properties
In another study published in the Journal of Materials Science, researchers synthesized a series of oxadiazole-based polymers incorporating this compound. The findings revealed enhanced photoluminescence and stability under operational conditions for OLED applications.
Mechanism of Action
The mechanism by which 5-Methyl-3-[4-(1,3-oxazol-5-yl)phenyl]-1,2,4-oxadiazole exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Substituents and Their Implications :
- Position 3: 4-(1,3-Oxazol-5-yl)phenyl introduces a planar heterocycle, favoring π-π stacking interactions with biological targets .
Analog 1 : 5-(3-Chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole (1d)
- Position 5 : Chlorothiophene enhances electron-withdrawing effects, promoting apoptosis in cancer cells.
- Position 3 : Trifluoromethylphenyl increases hydrophobicity and metabolic stability.
- Activity : Induces G1-phase arrest and apoptosis in T47D breast cancer cells; in vivo efficacy in MX-1 tumor models .
- Activity: Potent cytotoxicity against A549 (lung) and MCF-7 (breast) cancer cell lines (IC50 < 10 µM) .
Analog 3 : 3-Azetidin-3-yl-5-(5-nitro-2-furyl)-1,2,4-oxadiazole (2h)
Structure-Activity Relationship (SAR) Insights :
- Electron-Withdrawing Groups (e.g., CF3, Cl): Enhance cytotoxicity and target binding in cancer cells .
- Heterocyclic Substituents (e.g., oxazole, thiophene): Improve selectivity for specific biological targets .
- Polar Groups (e.g., trimethoxy): Balance lipophilicity and solubility, critical for oral bioavailability .
Pharmacokinetic and Toxicity Considerations
- Lipophilicity : The methyl group in the target compound may improve blood-brain barrier penetration compared to polar analogs like 19b .
- Metabolic Stability : Oxazole and oxadiazole rings resist oxidative degradation, extending half-life .
- Toxicity : Nitrofuran derivatives (e.g., 2h) may exhibit higher cytotoxicity due to reactive nitro groups .
Biological Activity
5-Methyl-3-[4-(1,3-oxazol-5-yl)phenyl]-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound based on recent studies and findings, highlighting its potential therapeutic applications.
The molecular formula of this compound is with a molecular weight of 242.25 g/mol. The structure features a 1,2,4-oxadiazole ring fused with a phenyl group substituted by an oxazole moiety.
Anticancer Activity
Research has demonstrated that compounds containing the 1,2,4-oxadiazole structure exhibit significant anticancer properties. For instance, a study highlighted that derivatives of 1,2,4-oxadiazoles showed cytotoxic activity against various cancer cell lines including HeLa (cervical cancer), Caco-2 (colon cancer), and MCF-7 (breast cancer) with IC50 values ranging from 10 to 50 µM .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 25 |
| Caco-2 | 30 | |
| MCF-7 | 20 |
Antimicrobial Activity
The antimicrobial properties of oxadiazoles have also been extensively studied. Compounds with the oxadiazole ring have shown effectiveness against various bacterial strains and fungi. For example, studies indicate that such compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported between 8 and 16 µg/mL .
Table 2: Antimicrobial Activity
| Compound | Microorganism | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
Anti-inflammatory and Analgesic Effects
The anti-inflammatory properties of oxadiazole derivatives have been documented in various studies. The compound exhibited significant inhibition of pro-inflammatory cytokines in vitro and demonstrated analgesic effects in animal models. These findings suggest potential applications in treating inflammatory diseases .
Case Studies
A notable case study involved the synthesis and evaluation of new oxadiazole derivatives for their anti-Alzheimer's activity. The study revealed that certain derivatives significantly inhibited acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease pathology. This highlights the potential neuroprotective effects of oxadiazole compounds .
The biological activity of this compound is believed to stem from its ability to interact with various biological targets:
- Inhibition of Enzymes : The compound has shown inhibitory effects on key enzymes such as AChE and cyclooxygenases (COX), which are involved in inflammation and pain pathways .
- Cytotoxicity Mechanisms : The cytotoxic effects against cancer cells may involve induction of apoptosis and disruption of cell cycle progression.
Q & A
Q. What are the optimized synthetic routes for 5-Methyl-3-[4-(1,3-oxazol-5-yl)phenyl]-1,2,4-oxadiazole?
- Methodological Answer : The synthesis typically involves coupling reactions between substituted oxadiazole precursors and functionalized aromatic heterocycles. For example, a modified nucleophilic substitution approach can be employed:
- Step 1 : React 3-phenyl-5-chloromethyl-1,2,4-oxadiazole with potassium carbonate and a heterocyclic moiety (e.g., 1,3-oxazole derivatives) in acetonitrile under reflux conditions .
- Step 2 : Purify the crude product via recrystallization (e.g., ethyl acetate/ethanol mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient).
- Key Considerations : Monitor reaction progress using TLC, and confirm purity via melting point analysis and / NMR spectroscopy .
Q. How do solvent choices affect the spectroscopic characterization and stability of this compound?
- Methodological Answer : Solvent polarity and hydrogen-bonding capacity significantly influence UV-Vis absorption maxima and IR vibrational frequencies. For example:
- Polar solvents (e.g., DMSO, water) may induce bathochromic shifts in UV-Vis spectra due to enhanced charge-transfer interactions .
- Non-polar solvents (e.g., hexane) preserve the compound’s native conformation, as evidenced by sharper IR peaks for oxadiazole C=N stretches (~1600 cm) .
- Experimental Design : Compare spectra across solvents and validate with DFT calculations to correlate solvent effects with electronic transitions .
Q. What are the recommended storage conditions to maintain the compound’s stability?
- Methodological Answer :
- Storage : Keep in airtight containers at –20°C in a dry, inert atmosphere (e.g., argon) to prevent hydrolysis of the oxadiazole ring .
- Incompatibilities : Avoid exposure to strong acids/bases, which may cleave the oxadiazole moiety.
- Stability Testing : Monitor degradation via HPLC over 6–12 months under accelerated conditions (40°C/75% RH) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- DFT Workflow : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level. Calculate HOMO-LUMO gaps to assess charge-transfer potential (e.g., HOMO localized on oxadiazole, LUMO on oxazole) .
- Reactivity Insights : Use Fukui indices to identify nucleophilic/electrophilic sites. For example, the oxadiazole C-5 position may exhibit higher electrophilicity for substitution reactions .
- Validation : Compare computed IR/Raman spectra with experimental data to refine force-field parameters .
Q. What strategies enhance biological activity through structural modifications of the oxadiazole core?
- Methodological Answer :
- SAR Studies :
- Substituent Effects : Introduce electron-withdrawing groups (e.g., –CF) at the phenyl ring to improve binding affinity to targets like 5-lipoxygenase-activating protein (FLAP) .
- Heterocyclic Fusion : Replace the oxazole ring with thiadiazole to modulate pharmacokinetic properties (e.g., logP, metabolic stability) .
- In Vitro Assays : Test derivatives in human whole blood for inhibition of LTB synthesis (IC < 100 nM target) .
Q. How do crystallographic studies elucidate molecular conformation and intermolecular interactions?
- Methodological Answer :
- Single-Crystal XRD : Resolve dihedral angles between oxadiazole and oxazole rings (e.g., ~80° in similar derivatives), indicating non-planar conformations that reduce π-π stacking .
- Intermolecular Interactions : Identify weak C–H⋯N hydrogen bonds (2.8–3.0 Å) stabilizing crystal packing, as seen in analogs like 3-phenyl-1,2,4-oxadiazol-5-yl derivatives .
- Data Interpretation : Use Mercury software to visualize Hirshfeld surfaces and quantify interaction contributions (e.g., H-bonding vs. van der Waals) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
